molecular formula C13H16BrNO3 B1530936 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide CAS No. 1138445-91-6

2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide

Cat. No.: B1530936
CAS No.: 1138445-91-6
M. Wt: 314.17 g/mol
InChI Key: LIDLXLBFDHWMNR-UHFFFAOYSA-N
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Description

2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide (CAS 1138445-91-6) is a brominated acetamide derivative with a molecular formula of C 13 H 16 BrNO 3 and a molar mass of 314.17 g/mol . This compound is classified as an irritant and requires careful handling. Its structure features a reactive bromoacetamide group attached to a phenyl ring that is further substituted with a tetrahydrofuran (THF) methyl ether moiety . The presence of the THF group, a cyclic ether, can enhance solubility in polar solvents and influence intermolecular interactions, such as hydrogen bonding . In scientific research, this compound serves as a versatile building block for organic synthesis. The bromine atom acts as a good leaving group, making the molecule amenable to nucleophilic substitution reactions, allowing researchers to create more complex molecular architectures . Furthermore, its structure is investigated for use in biochemical probes, particularly in studies targeting bacterial quorum-sensing pathways; for instance, related bromoacetamide compounds have shown potential in inhibiting biofilm formation in pathogens like Pseudomonas aeruginosa . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c14-8-13(16)15-10-3-5-11(6-4-10)18-9-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDLXLBFDHWMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide primarily involves bromination of N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide or related precursors. The key steps and conditions are as follows:

  • Starting Material: N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide or its derivatives.
  • Brominating Agents: Bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used for selective bromination at the alpha-position of the acetamide side chain.
  • Solvents: Dichloromethane (DCM) or acetonitrile are preferred solvents due to their ability to dissolve organic substrates and brominating agents effectively.
  • Temperature: The reaction is typically conducted at low temperatures (0 to 5 °C) to avoid over-bromination and side reactions.
  • Reaction Time: Varies from 1 to 4 hours depending on scale and reagent concentration.
  • Workup: Quenching with aqueous sodium bisulfite or sodium thiosulfate to remove excess bromine, followed by extraction and purification.

Table 1: Typical Laboratory-Scale Bromination Conditions

Parameter Typical Range/Value
Starting material N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide
Brominating agent N-bromosuccinimide (NBS) or Br₂
Solvent Dichloromethane or acetonitrile
Temperature 0–5 °C
Reaction time 1–4 hours
Workup Aqueous sodium bisulfite quench, extraction

This method yields this compound with high selectivity and purity.

Industrial Production Methods

For industrial-scale synthesis, the process is adapted for efficiency, safety, and scalability:

  • Continuous Flow Reactors: These allow precise control of reaction parameters (temperature, mixing, residence time), improving yield and reproducibility.
  • Automated Systems: Automated reagent addition and monitoring reduce human error and exposure to hazardous bromine.
  • Purification: Large-scale recrystallization and chromatographic techniques are employed to achieve pharmaceutical-grade purity.
  • Environmental Considerations: Use of greener solvents and waste minimization strategies are increasingly incorporated.

Industrial methods mirror laboratory bromination but emphasize process intensification and safety.

Reaction Mechanism and Chemical Considerations

  • The bromination proceeds via electrophilic substitution at the alpha-carbon of the acetamide side chain.
  • The tetrahydro-2-furanylmethoxy substituent on the phenyl ring is stable under these conditions, allowing selective modification.
  • Control of temperature and reagent stoichiometry is critical to prevent polybromination or ring bromination.

Purification and Characterization

  • Purification Techniques: Recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) or column chromatography.
  • Characterization: Confirmed by NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.
  • Purity Standards: Typically >98% purity is required for research and pharmaceutical use.

Summary Table of Preparation Methods

Step Description Key Parameters Notes
Starting Material Synthesis Preparation of N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide Standard organic synthesis Precursor for bromination
Bromination Electrophilic substitution using NBS or Br₂ Low temperature (0–5 °C), DCM solvent Selective alpha-bromination
Quenching Removal of excess bromine Sodium bisulfite solution Prevents over-bromination
Extraction & Purification Organic extraction and recrystallization or chromatography Solvent choice critical Achieves high purity
Characterization NMR, MS, elemental analysis Confirms structure and purity Ensures product identity

Research Findings and Notes

  • The selective bromination method has been validated in multiple studies, showing reproducible yields above 80% with minimal by-products.
  • Industrial adaptations focus on continuous flow to reduce reaction times and improve safety handling of bromine.
  • The compound’s stability under bromination conditions is notable due to the tetrahydrofuran ring, which remains intact.
  • No significant alternative synthetic routes have been reported that surpass the bromination of the acetamide precursor in efficiency or selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide: can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromate ion.

  • Reduction: : The compound can be reduced to remove the bromo group, resulting in the formation of a corresponding amine.

  • Substitution: : The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromate ions (BrO3-)

  • Reduction: : Corresponding amine derivatives

  • Substitution: : Various substituted acetamide derivatives

Scientific Research Applications

2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The positional isomer 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide (CAS: 1138442-58-6) shares the same molecular formula (C₁₃H₁₆BrNO₃) but differs in the substitution position of the THF-methoxy group (ortho vs. para). This minor structural variation can significantly alter physicochemical properties, such as melting points, solubility, and reactivity in substitution reactions .

Substituted Phenylacetamides with Ether Linkages

Compounds like 2-Bromo-N-[4-(2-methoxyethoxy)phenyl]-acetamide (CAS: 1138445-93-8) and 2-Bromo-N-[3-(2-methoxyethoxy)phenyl]-acetamide (CAS: 1138442-57-5) replace the THF ring with a linear methoxyethoxy chain. These analogs have a smaller molar mass (288.15 g/mol ) and may exhibit higher hydrophilicity compared to the THF-containing target compound .

Electron-Withdrawing Substituents

Derivatives such as 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide (CAS: 3823-19-6) and 2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide (CAS: 25625-57-4) incorporate electron-withdrawing trifluoromethyl (-CF₃) groups.

Pharmacologically Relevant Derivatives

2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (CAS: 5504-92-7) is a key intermediate in synthesizing benzodiazepines like Cloxazolam.

Data Table: Key Comparative Properties

Compound Name CAS Molecular Formula Molar Mass (g/mol) Substituents Applications/Properties
Target Compound 1138445-91-6 C₁₃H₁₆BrNO₃ 314.17 THF-methoxy (para) Pharmaceutical intermediate; irritant
Positional Isomer (ortho-THF-methoxy) 1138442-58-6 C₁₃H₁₆BrNO₃ 314.17 THF-methoxy (ortho) Structural analog; reactivity studies
Methoxyethoxy Analog (para-substituted) 1138445-93-8 C₁₁H₁₄BrNO₃ 288.15 Methoxyethoxy (para) Enhanced hydrophilicity
Trifluoromethyl Derivative (para-CF₃) 3823-19-6 C₉H₇BrF₃NO 282.06 Trifluoromethyl (para) Electrophilic reactivity
Chlorobenzoyl Pharmaceutical Intermediate 5504-92-7 C₁₅H₁₀BrCl₂NO₂ 393.06 Chlorobenzoyl, Cl substituents Benzodiazepine synthesis

Research Findings and Functional Insights

Solubility and Reactivity

  • The THF-methoxy group in the target compound likely improves solubility in organic solvents compared to purely aromatic analogs (e.g., 4-bromophenyl derivatives) .
  • Bromine’s electronegativity facilitates nucleophilic displacement reactions, making the compound valuable in cross-coupling or alkylation processes .

Biological Activity

2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide is a synthetic compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16BrNO3
  • Molecular Weight : 314.17 g/mol
  • IUPAC Name : 2-bromo-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide

The compound features a bromine atom and a tetrahydro-2-furanylmethoxy group, which may influence its biological interactions and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. This interaction may impact various biochemical pathways, including those involved in:

  • Enzyme inhibition
  • Protein interactions
  • Cellular signaling pathways

Structure-Activity Relationship (SAR)

The structure of this compound allows for a detailed analysis of its biological activity through quantitative structure-activity relationship (QSAR) models. These models help predict the compound's efficacy based on its chemical structure and functional groups. For instance, halogenated phenyl rings have shown increased lipophilicity, enhancing their ability to penetrate cell membranes and exert antimicrobial effects .

Case Studies

  • Antimicrobial Testing : In studies involving related chloroacetamides, compounds with halogen substitutions were effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of a bromine atom in similar compounds was linked to enhanced antimicrobial properties due to increased lipophilicity .
  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit key enzymes involved in bacterial metabolism, although specific data on this compound remains to be elucidated.

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC13H16BrNO3Potential antimicrobialContains bromine; likely enhances activity
N-(4-chlorophenyl)-2-chloroacetamideC9H8ClNOEffective against Gram-positive bacteriaHigh lipophilicity aids cell penetration
N-(3-bromophenyl)-2-chloroacetamideC9H8BrNOEffective against MRSASimilar mechanisms expected

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide, and what key parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Transesterification : Reacting a substituted phenylacetamide with bromoacetic acid derivatives to introduce the bromoacetamide group (e.g., as seen in analogous compounds like 2-bromo-N-(4-fluorophenyl)acetamide) .
  • Etherification : Introducing the tetrahydrofuranmethoxy group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., using sodium bromide in ethanol as a catalyst) .
    Key parameters :
  • Temperature : Optimal ranges (e.g., 273–298 K) to avoid side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .
  • Reaction time : Extended stirring (3–6 hours) ensures completion .
    Post-synthesis purification via crystallization or column chromatography is critical for >95% purity .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, methylene groups in tetrahydrofuran at δ 3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 357.03 for C13_{13}H14_{14}BrNO3_3) .
  • IR spectroscopy : Peaks at 1650–1680 cm1^{-1} confirm the carbonyl group in acetamide .
    X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given structural analogs’ activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

Conflicting results often arise from:

  • Purity variations : Impurities >5% (e.g., unreacted intermediates) skew bioactivity; validate via HPLC .
  • Assay conditions : Adjust pH (e.g., 7.4 vs. 6.8) or serum content in cell culture media to mimic physiological relevance .
  • Structural analogs : Compare with derivatives (e.g., bromine vs. chlorine substituents) to isolate substituent effects .
    Validation strategy :
  • Replicate studies under standardized protocols.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. What strategies optimize the reaction conditions for introducing the tetrahydrofuranmethoxy group during synthesis?

  • Catalyst screening : Transition metals (e.g., Pd/C) or phase-transfer catalysts improve coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
  • Solvent optimization : Tetrahydrofuran/water mixtures enhance solubility of polar intermediates .
    Case study : A 20% yield increase was achieved by switching from ethanol to DMF at 323 K .

Q. How does the compound’s electronic structure influence its interaction with biological targets?

  • Bromine’s electronegativity : Enhances binding to hydrophobic pockets (e.g., in kinase ATP-binding sites) via halogen bonding .
  • Tetrahydrofuran oxygen : Participates in hydrogen bonding with amino acid residues (e.g., Asp86 in HIV-1 protease) .
    Computational modeling :
  • Molecular docking : Predict binding modes using AutoDock Vina .
  • DFT calculations : Analyze charge distribution to guide rational design .

Q. What are the challenges in scaling up synthesis without compromising purity?

  • Byproduct formation : Brominated side products increase at >1 mmol scales; mitigate via slow reagent addition .
  • Purification bottlenecks : Replace column chromatography with recrystallization in hexane/ethyl acetate .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

  • Strain variability : Activity against S. aureus (MIC 8 µg/mL) vs. P. aeruginosa (MIC >128 µg/mL) reflects membrane permeability differences .
  • Biofilm formation : Static vs. biofilm-embedded bacteria alter efficacy; use crystal violet assays to quantify biofilm inhibition .
  • Compound stability : Degradation in aqueous media (t1/2_{1/2} <24 hours) may explain inconsistent results .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for bromoacetamide stability .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate with triplicates .
  • Data reporting : Disclose purity, solvent residues, and spectroscopic data in supplementary materials .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide

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